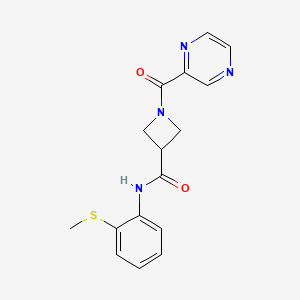

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-23-14-5-3-2-4-12(14)19-15(21)11-9-20(10-11)16(22)13-8-17-6-7-18-13/h2-8,11H,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQWYELRTFYEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the pyrazine-2-carbonyl intermediate: This step involves the reaction of pyrazine with a suitable acylating agent under controlled conditions.

Introduction of the azetidine ring: The azetidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution mechanism.

Attachment of the 2-(methylthio)phenyl group: This step involves the coupling of the 2-(methylthio)phenyl group to the azetidine ring, typically using a palladium-catalyzed cross-coupling reaction.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Physicochemical and Spectroscopic Properties

- ¹H NMR : Pyrazine protons in 5b resonate at δ 9.51–9.67, while methylthio groups typically appear at δ 2.3–2.5 (e.g., in ). The target compound’s azetidine protons are expected near δ 3.5–4.4.

- Mass Spectrometry : Molecular ions and fragmentation patterns of pyrazine derivatives align with the nitrogen rule, as seen in .

Biological Activity

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS Number: 1448134-02-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological activity, and relevant research findings, including case studies and data tables.

Molecular Structure

The molecular formula of this compound is CHNOS, with a molecular weight of 328.4 g/mol. The compound features an azetidine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been tested against extensively drug-resistant Salmonella Typhi, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .

- Anticancer Properties : The compound may also possess anticancer activity. In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have indicated that azetidine derivatives can destabilize tubulin and inhibit cell proliferation .

Antimicrobial Activity Study

A study evaluated the antibacterial effects of various pyrazine carboxamides, including derivatives similar to this compound. The results indicated:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 5d | 6.25 | XDR S. Typhi |

| 5a | 12.5 | XDR S. Typhi |

| 5b | 25 | XDR S. Typhi |

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Anticancer Activity Study

In another investigation, the antiproliferative effects of azetidine derivatives were assessed in breast cancer cells:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| CA-4 | 3.9 | MCF-7 |

| N-(2-methylthio)... | TBD | MDA-MB-231 |

The results indicated that azetidine compounds could serve as potential leads for developing new anticancer agents.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction may inhibit enzyme activity or modulate receptor functions, leading to altered cellular pathways.

Q & A

Q. How to handle hazardous intermediates during large-scale synthesis?

- Methodological Answer :

- Engineering Controls : Use closed-system reactors and scrubbers for volatile byproducts (e.g., H2S from SCH3 cleavage).

- PPE : Respirators (NIOSH-approved) and butyl rubber gloves for solvent handling.

- Waste Management : Neutralize reactive intermediates (e.g., quench with NaHCO3) before disposal .

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.